molecular formula C10H19NO4S B020081 (R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid CAS No. 110763-40-1

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Cat. No.: B020081
CAS No.: 110763-40-1
M. Wt: 249.33 g/mol
InChI Key: KATRCIRDUXIZQK-ZCFIWIBFSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a mercapto group (–SH) on the side chain, and a methyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: The free amino acid without the Boc group.

    Substitution: Amino acids with different protecting groups or functional groups.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-mercapto-3-methylbutanoic acid: Lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid: Has a hydroxyl group instead of a mercapto group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the Boc protecting group and the mercapto group. This combination provides specific reactivity and stability, making it valuable in synthetic and research applications .

Properties

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATRCIRDUXIZQK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554696
Record name N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110763-40-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110763-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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